![molecular formula C22H34N4O2 B2520489 4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide CAS No. 1023930-21-3](/img/structure/B2520489.png)
4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide is a nitrogenous organic molecule that is likely to have a complex structure involving a cyclohexane ring and a piperazine moiety attached to a pyridine derivative. While the specific compound is not directly studied in the provided papers, similar compounds with cyclohexane and piperazine structures have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of a cyclohexane ring and a piperazine derivative. For instance, the synthesis of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine demonstrates the creation of a molecule with both a cyclohexane and a piperidine ring, which is structurally similar to piperazine . This suggests that the synthesis of the target compound would likely involve multiple steps, including the formation of the cyclohexane ring, the incorporation of the piperazine structure, and the attachment of the pyridine moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been determined using X-ray crystallography. For example, the crystal structure of the synthesized compounds in the first paper revealed that the cyclohexyl and piperidine rings adopt a chair conformation . This information can be extrapolated to suggest that the cyclohexane ring in the target compound may also favor a chair conformation, which is the most stable form for six-membered rings.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the target compound, the analysis of similar compounds can provide insights. The presence of reactive functional groups such as the carbonyl group and the piperazine moiety in the target compound suggests that it may undergo reactions typical of these groups, such as nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related compounds. The second paper discusses the use of density functional theory (DFT) calculations to determine the molecular electrostatic potential and frontier molecular orbitals of a compound containing a piperazine ring attached to a pyridine derivative . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. The spectroscopic properties, such as infrared spectroscopy and nuclear magnetic resonance, are also essential for characterizing the compound's structure .
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structures
Research into compounds structurally similar to 4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide often focuses on their molecular structure and hydrogen bonding capabilities. For example, the study of anticonvulsant enaminones highlights the significance of hydrogen bonding in determining the molecular conformation and stability of such compounds, which could have implications for their activity and utility in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).
Chemical Synthesis and Modification
Compounds with structural similarities to the target molecule have been synthesized and modified to explore their potential in various applications, including as intermediates in organic synthesis. For instance, the reduction of enaminones to produce α,β-unsaturated aldehydes demonstrates the versatility of these compounds in synthetic chemistry, potentially leading to the development of new drugs and materials (Carlsson & Lawesson, 1982).
Potential CNS Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their evaluation as potential central nervous system (CNS) agents reveal the therapeutic possibilities of such compounds. Their activity against depression and potential as antidepressants indicate the broader pharmacological relevance of these structures (Martin et al., 1981).
Polyamide Synthesis
The synthesis of polyamides containing uracil and adenine demonstrates the application of these compounds in creating novel polymeric materials. Such polymers could have applications in biotechnology and materials science, indicating the utility of the core structure in diverse fields (Hattori & Kinoshita, 1979).
HIV Entry Inhibition
The detailed study of CCR5 receptor-based mechanisms by compounds structurally related to the target molecule has shown potential in HIV treatment. The exploration of noncompetitive allosteric antagonists of the CCR5 receptor illustrates the compound's relevance in developing new antiviral drugs (Watson et al., 2005).
Propiedades
IUPAC Name |
4-methyl-N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-16(2)20(24-21(27)18-9-7-17(3)8-10-18)22(28)26-14-12-25(13-15-26)19-6-4-5-11-23-19/h4-6,11,16-18,20H,7-10,12-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYABQKQUVYBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)
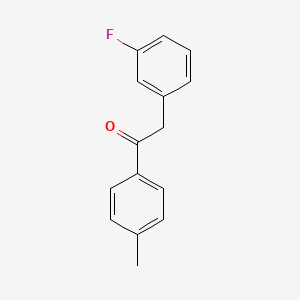

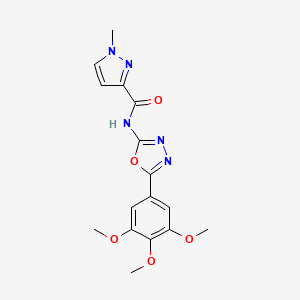
![1,7-dimethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2520417.png)
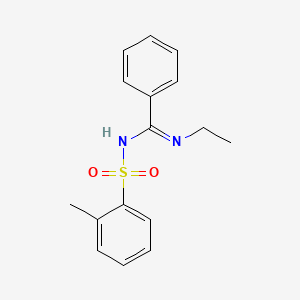


![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)
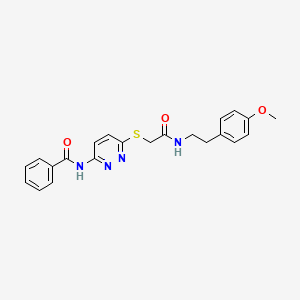
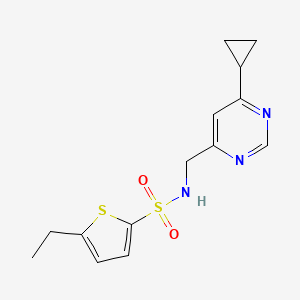

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)